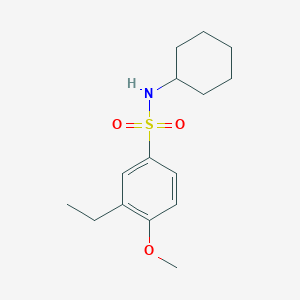![molecular formula C19H29N3O B256420 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256420.png)
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is also known as AM-678 or RCS-4. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. The purpose of
Wirkmechanismus
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide binds to the CB1 receptor, which is primarily located in the brain and central nervous system. This binding activates the CB1 receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and GABA. The activation of the CB1 receptor also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP, a second messenger that is involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the activation of the endocannabinoid system, the release of various neurotransmitters, and the inhibition of adenylate cyclase. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide in lab experiments include its potency, selectivity, and ability to activate the CB1 receptor. However, the limitations of using this compound in lab experiments include its potential for abuse, its potential for adverse side effects, and the lack of long-term safety data.
Zukünftige Richtungen
The future directions for the research on 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications, and the evaluation of its safety and toxicity in long-term studies. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic cannabinoid that has shown promising results in scientific research applications. Its potent analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions. However, further research is needed to fully understand its pharmacological properties, safety, and efficacy.
Synthesemethoden
The synthesis of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-pentyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 3-bromopropylamine to form the intermediate product. This intermediate product is then reacted with 2-methylpropanoyl chloride to form the final product, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide has been used in various scientific research applications, including the study of the endocannabinoid system, drug development, and the treatment of various medical conditions. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.
Eigenschaften
Produktname |
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide |
|---|---|
Molekularformel |
C19H29N3O |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
2-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-4-5-8-14-22-17-11-7-6-10-16(17)21-18(22)12-9-13-20-19(23)15(2)3/h6-7,10-11,15H,4-5,8-9,12-14H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
DCYRCEMTBBSUCX-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



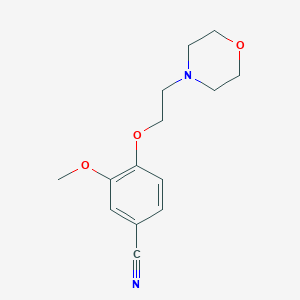
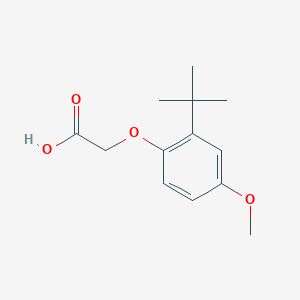
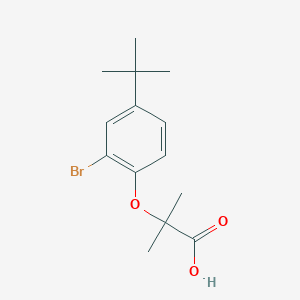
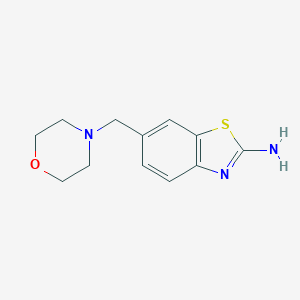
![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![4-{5,9'-Dichloro-1,1',2,10'b-tetrahydro-2-oxospiro(indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)-2'-yl}phenyl methyl ether](/img/structure/B256345.png)
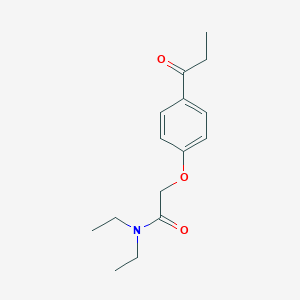
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)
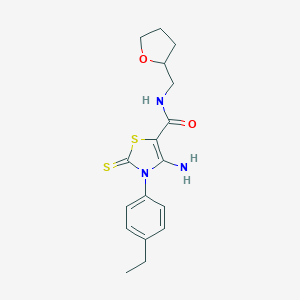
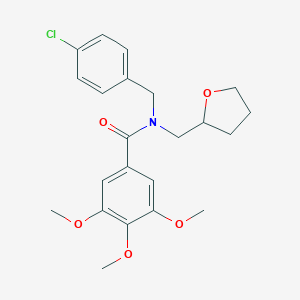
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
